molecular formula C18H13Cl2N3O3 B2596570 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide CAS No. 338412-53-6

1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Cat. No.: B2596570
CAS No.: 338412-53-6
M. Wt: 390.22
InChI Key: GHMIWONYDLFRHP-UHFFFAOYSA-N
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Description

This pyrimidinecarboxamide derivative features a benzyl group at the 1-position and a 2,6-dichlorophenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

3-benzyl-N-(2,6-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c19-12-7-4-8-13(20)16(12)22-17(25)14-9-15(24)23(18(26)21-14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKSEQRSVGCQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and urea under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine intermediate.

    Addition of the Dichlorophenyl Group: The dichlorophenyl group is incorporated through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Hydroxylation: The hydroxy group is introduced through selective oxidation, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and dichlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit the proliferation of cancer cells. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis or cell cycle arrest .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. Similar compounds have demonstrated the ability to inhibit MEK1/2 kinases, which are crucial in signaling pathways associated with tumor growth .
  • Anti-inflammatory Properties : Compounds related to this structure have been noted for their anti-inflammatory effects, potentially through modulation of the endocannabinoid system or other inflammatory pathways .

Medicinal Chemistry

In medicinal chemistry, 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide can be utilized in:

  • Drug Development : As a lead compound for developing new anticancer drugs or treatments for inflammatory diseases.
  • Structure-Activity Relationship Studies : Investigating how modifications to the compound's structure affect its biological activity.

Case Studies

Several studies highlight the potential of similar compounds:

  • Inhibition of Tumor Growth : A study demonstrated that a related pyrimidine derivative effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .
  • Cell Line Studies : Research on cell lines such as MV4-11 and MOLM13 showed that certain analogs could reduce cell viability significantly at low concentrations, indicating strong anticancer potential .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation of cancer cells; induces apoptosis
Enzyme InhibitionPotential inhibitor of MEK1/2 kinases; affects tumor growth signaling
Anti-inflammatoryModulates inflammatory responses; potential for treating chronic conditions

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analog: 1-(4-Chlorophenyl)-N-(2,4-Dichlorophenyl)-6-Hydroxy-2-Oxo-1,2-Dihydro-4-Pyrimidinecarboxamide (CAS 861212-22-8)

This analog differs in two critical regions:

  • 1-Position Substituent : A 4-chlorophenyl group replaces the benzyl group.
  • Carboxamide Nitrogen Substituent : A 2,4-dichlorophenyl group replaces the 2,6-dichlorophenyl group.
Key Differences in Physicochemical Properties
Property Target Compound (Benzyl/2,6-Dichloro) Analog (4-Chlorophenyl/2,4-Dichloro)
Molecular Formula C₁₈H₁₃Cl₂N₃O₃ (inferred) C₁₇H₁₀Cl₃N₃O₃
Molecular Weight ~389.2 g/mol (calculated) 410.6 g/mol
Chlorine Atoms 2 3
Synthetic Complexity Likely higher (benzyl group) Moderate (discontinued commercial availability suggests challenges)
Implications of Structural Variations
  • Steric Effects : The 2,6-dichlorophenyl group in the target compound creates a symmetrical substitution pattern, reducing steric hindrance compared to the 2,4-dichlorophenyl group in the analog. This could enhance binding to flat aromatic pockets in biological targets.
  • 2,4) may alter electron distribution across the ring.

Biological Activity

1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including N-acylation and hydroxylation processes. Key reagents include 2,6-dichlorophenyl isocyanate and hydrogen peroxide under mild heating conditions. The synthetic route can be optimized for yield and purity, potentially using continuous flow reactors for industrial applications.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives tested on lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results in inhibiting cell proliferation .

Cell Line IC50 (µM) Activity
A5495.0High
HCC8273.5Moderate
NCI-H3584.0High

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. Testing against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria revealed that certain derivatives exhibited notable antibacterial activity. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Low

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the hydroxy group at the 6-position enhances binding affinity and specificity towards these targets. This mechanism may involve modulation of signaling pathways associated with cell growth and proliferation .

Comparative Studies

Comparative analysis with similar compounds reveals that the unique substitution pattern of this pyrimidine derivative contributes to its distinct biological profile. For example, while other benzyl-substituted pyrimidines have shown varying degrees of activity, the dichlorophenyl and hydroxy substitutions in this compound appear to synergistically enhance its efficacy.

Comparison Table

Compound Antitumor Activity Antimicrobial Activity
1-benzyl-N-(2,6-dichlorophenyl)-6-hydroxy...HighModerate
1-benzyl-N-(2,4-dichlorophenyl)-6-hydroxy...ModerateLow
1-benzyl-N-(4-chlorophenyl)-6-hydroxy...LowModerate

Case Studies

In a recent case study involving a series of synthesized pyrimidine derivatives, it was found that those incorporating halogenated phenyl groups exhibited enhanced antitumor properties compared to their non-halogenated counterparts. The study utilized both two-dimensional (2D) and three-dimensional (3D) cell culture models to assess the compounds' effectiveness in mimicking in vivo conditions .

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